molecular formula C10H7FN2O B11908306 5-Fluoroquinoline-8-carboxamide

5-Fluoroquinoline-8-carboxamide

Cat. No.: B11908306
M. Wt: 190.17 g/mol
InChI Key: IKKJBWHFGIQDBD-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-8-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinoline-8-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould–Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, or ultrasound irradiation to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors, green chemistry principles, and environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

5-Fluoroquinoline-8-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoroquinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking bacterial replication and causing cell death . The compound’s ability to penetrate cell membranes enhances its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroquinoline-8-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its fluorine atom at the 5-position enhances its stability and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-fluoroquinoline-8-carboxamide

InChI

InChI=1S/C10H7FN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)

InChI Key

IKKJBWHFGIQDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(=O)N)F

Origin of Product

United States

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